alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

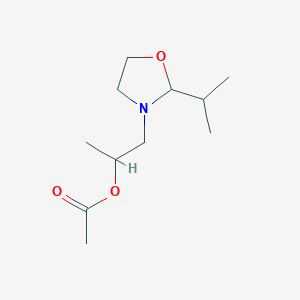

Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as palladium to facilitate the formation of the oxazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, where 1,2-amino alcohols are reacted with various aldehydes or ketones under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

Major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis . Additionally, its derivatives can disrupt bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate can be compared with other oxazolidine derivatives, such as:

Oxazolidinones: These compounds are known for their antimicrobial properties and are used in the development of antibiotics.

Spirooxazolidines: These derivatives have unique structural features and are used in the synthesis of complex natural products.

Mono- and polycyclic oxazolidines: These compounds are valuable intermediates in organic synthesis and have diverse applications in pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structural features and its potential for diverse applications in various fields .

Biological Activity

Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 213.28 g/mol

The oxazolidine ring structure contributes to its biological activity, particularly its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds within the oxazolidinone class, which includes this compound, exhibit significant antimicrobial properties. A study highlighted the mechanism through which oxazolidinones inhibit bacterial growth by targeting the ribosomal subunits, thereby blocking protein synthesis .

Table 1: Antimicrobial Activity of Oxazolidinones

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 µg/mL |

| Linezolid | Enterococcus faecium | 4 µg/mL |

| Tedizolid | Staphylococcus epidermidis | 0.25 µg/mL |

This table illustrates the comparative MIC values, indicating that this compound is effective against Staphylococcus aureus.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research has shown that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Study: In Vivo Anti-inflammatory Effects

A study conducted on a rodent model demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Ribosomal Binding : Similar to other oxazolidinones, this compound may bind to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria.

- Cytokine Modulation : It may reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.

Properties

CAS No. |

20958-86-5 |

|---|---|

Molecular Formula |

C11H21NO3 |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

1-(2-propan-2-yl-1,3-oxazolidin-3-yl)propan-2-yl acetate |

InChI |

InChI=1S/C11H21NO3/c1-8(2)11-12(5-6-14-11)7-9(3)15-10(4)13/h8-9,11H,5-7H2,1-4H3 |

InChI Key |

DUHSPQJOOYPANP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1N(CCO1)CC(C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.